Prunin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

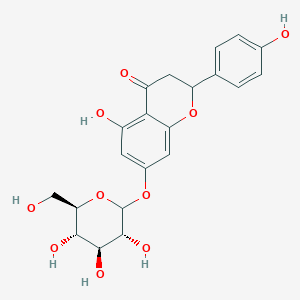

. Es ist die glykosylierte Form von Naringenin, einem bekannten Flavonoid. Prunin ist für seine verschiedenen biologischen Aktivitäten bekannt, darunter antioxidative, entzündungshemmende und potenziell antidiabetische Eigenschaften .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Prunin kann aus Naringin synthetisiert werden, einem Flavanonglykosid, das in Grapefruits und sauren Orangen vorkommt. Die enzymatische Hydrolyse von Naringin unter Verwendung von Naringinase führt zur Bildung von this compound und Rhamnose . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von immobilisierter Naringinase, die mit einem alkalischen Puffer vorbehandelt wurde, um hohe Ausbeuten an this compound zu erzielen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Biokonversion von Naringin unter Verwendung von Naringinase. Dieser Prozess ist effizient und liefert eine große Menge an this compound mit vernachlässigbaren Mengen an Naringenin . Die Verwendung von immobilisierten Enzymen ermöglicht wiederholte Batchreaktionen und die Wiederverwendung von Enzymen, wodurch der Prozess kostengünstig und nachhaltig wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prunin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Glykosylierung. Die Hydrolyse von this compound durch β-Glucosidase führt zur Bildung von Glucose und Naringenin .

Häufige Reagenzien und Bedingungen:

Hydrolyse: β-Glucosidase wird üblicherweise verwendet, um this compound zu Glucose und Naringenin zu hydrolysieren.

Oxidation: this compound kann Oxidationsreaktionen unterliegen, obwohl spezifische Reagenzien und Bedingungen für diese Reaktionen weniger häufig dokumentiert sind.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Prunin is characterized by its structure as a flavonoid glycoside, which contributes to its biological activities. The removal of rhamnose from naringin via enzymatic processes leads to the formation of this compound, enhancing its functional properties while reducing bitterness . This modification is significant in food science, where sensory attributes are crucial.

Antibacterial Properties

Recent studies have demonstrated the antibacterial effects of this compound laurate (Pru-C12) against Porphyromonas gingivalis, a pathogen associated with periodontal disease. In vitro assays indicated that Pru-C12 significantly inhibited bacterial growth and biofilm formation. The minimum inhibitory concentration (MIC) was determined through absorbance measurements at various concentrations, establishing this compound's potential as an antibacterial agent .

Neuroprotective Effects

This compound exhibits neuroprotective properties, particularly in human neuroblastoma cells. Studies have shown that this compound and its derivatives can mitigate neurotoxic effects induced by scopolamine, suggesting applications in neurodegenerative disease prevention . This property is vital for developing therapeutic strategies against conditions like Alzheimer's disease.

Case Study 1: Antibacterial Activity Against Periodontal Pathogens

- Objective : To evaluate the efficacy of this compound laurate against P. gingivalis.

- Methodology : Bacterial cultures were treated with varying concentrations of Pru-C12, and growth inhibition was measured.

- Results : Pru-C12 demonstrated significant antibacterial activity with an MIC of 0.01 μM, indicating strong potential for dental applications .

Case Study 2: Neuroprotective Effects on Neuroblastoma Cells

- Objective : Assess the neuroprotective effects of this compound on SH-SY5Y cells.

- Methodology : Cells were treated with this compound and exposed to scopolamine; cell viability was measured post-treatment.

- Results : this compound showed enhanced cell viability compared to untreated controls, underscoring its potential as a neuroprotective agent .

Data Table: Summary of Biological Activities

Metabolic Effects

This compound has been shown to improve metabolic parameters in diabetic models. It enhances glucose uptake in insulin-resistant HepG2 cells, indicating potential for managing hyperglycemia and hyperlipidemia . This effect positions this compound as a candidate for further research into diabetes management strategies.

Wirkmechanismus

Prunin is similar to other flavanone glycosides such as naringin and hesperidin. it has unique properties that distinguish it from these compounds:

Naringin: Naringin is the precursor of this compound and undergoes enzymatic hydrolysis to form this compound and rhamnose.

Hesperidin: Hesperidin is another flavanone glycoside found in citrus fruits.

Vergleich Mit ähnlichen Verbindungen

Prunin ist anderen Flavanonglykosiden wie Naringin und Hesperidin ähnlich. Es hat einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Naringin: Naringin ist der Vorläufer von this compound und wird durch enzymatische Hydrolyse zu this compound und Rhamnose.

Hesperidin: Hesperidin ist ein weiteres Flavanonglykosid, das in Zitrusfrüchten vorkommt.

Liste ähnlicher Verbindungen:

- Naringin

- Hesperidin

- Naringenin (Aglykonform von this compound)

Prunins einzigartige Kombination aus biologischen Aktivitäten und potenziellen therapeutischen Anwendungen macht es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung und Industrie.

Eigenschaften

CAS-Nummer |

529-55-5 |

|---|---|

Molekularformel |

C21H22O10 |

Molekulargewicht |

434.4 g/mol |

IUPAC-Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-6,14,16,18-24,26-28H,7-8H2/t14?,16-,18-,19+,20-,21?/m1/s1 |

InChI-Schlüssel |

DLIKSSGEMUFQOK-TUYHZEGRSA-N |

SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |

Isomerische SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O |

Kanonische SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O |

melting_point |

Mp 225 ° |

Key on ui other cas no. |

529-55-5 |

Piktogramme |

Environmental Hazard |

Synonyme |

Pru du 6 protein, Prunus Pru du 6.01 protein, Prunus Pru du 6.02 protein, Prunus Pru1 protein, Prunus Pru2 protein, Prunus prunin protein, Prunus |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.